molecular formula C8H4O3S B13302276 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid

3-(2-Formylthiophen-3-YL)prop-2-ynoic acid

Cat. No.: B13302276
M. Wt: 180.18 g/mol
InChI Key: VUQPCBIFHFDITJ-UHFFFAOYSA-N
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Description

3-(2-Formylthiophen-3-yl)prop-2-ynoic acid ( 1379096-70-4) is a high-purity synthetic building block of significant interest in advanced organic chemistry and materials research . This compound features a unique molecular structure that integrates a thiophene ring , a formyl group , and a propiolic acid moiety, characterized by the molecular formula C 8 H 4 O 3 S and a molecular weight of 180.18 g/mol . Its distinct architecture, offering multiple reactive sites including an aldehyde and a terminal alkyne-acid, makes it a versatile precursor for conjugation and cyclization reactions, such as click chemistry and Sonogashira couplings. In research, this compound serves as a critical intermediate for the synthesis of complex molecules. Thiophene-containing derivatives are extensively explored in the development of organic semiconductors and dye-sensitized solar cells (DSSC) , where they can function as part of the π-conjugated bridge in donor-π-acceptor (D-π-A) structures to fine-tune light absorption and electronic properties . The presence of both aldehyde and carboxylic acid groups allows for sequential functionalization, enabling its incorporation into polymers, metal-organic frameworks (MOFs), or complex small molecules for various material science applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H4O3S

Molecular Weight

180.18 g/mol

IUPAC Name

3-(2-formylthiophen-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H4O3S/c9-5-7-6(3-4-12-7)1-2-8(10)11/h3-5H,(H,10,11)

InChI Key

VUQPCBIFHFDITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C#CC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylthiophen-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

3-(2-Formylthiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the propynoic acid moiety can participate in cycloaddition reactions. These properties make it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural analogs differ in substituents, aromatic systems, and backbone unsaturation. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Aromatic System Substituent(s) Backbone Molecular Formula Molecular Weight
3-(2-Formylthiophen-3-YL)prop-2-ynoic acid Thiophene 2-formyl, 3-propynoic Propynoic acid C₈H₅O₃S* ~181.19*
3-(Thiophen-3-yl)prop-2-ynoic acid Thiophene 3-propynoic Propynoic acid C₇H₄O₂S 152.17
3-(1,2-Thiazol-3-yl)prop-2-ynoic acid Thiazole 3-propynoic Propynoic acid C₆H₃NO₂S 153.16
3-(3-Chlorophenyl)prop-2-ynoic acid Phenyl 3-Cl, 3-propynoic Propynoic acid C₉H₅ClO₂ 180.59
(E)-3-(Thiophen-2-yl)acrylic acid Thiophene 2-acrylic acid Acrylic acid C₇H₆O₂S 154.18

*Estimated based on structural similarity to .

Key Observations :

  • Backbone Unsaturation: The propynoic acid (alkyne) backbone in the target compound enables conjugation with the thiophene ring, enhancing electronic delocalization compared to saturated analogs like 3-(Thiophen-2-yl)propanoic acid .
  • Substituent Effects: The 2-formyl group on thiophene introduces electron-withdrawing effects, increasing the acidity of the propiolic acid (pKa ~1–2) compared to unsubstituted thiophene analogs (e.g., 3-(Thiophen-3-yl)prop-2-ynoic acid, pKa ~2–3) . Halogenated phenyl analogs (e.g., 3-(3-Chlorophenyl)prop-2-ynoic acid) exhibit even higher acidity due to stronger electron-withdrawing Cl substituents .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Solubility (Predicted) Stability Hazard Profile
3-(2-Formylthiophen-3-YL)prop-2-ynoic acid Low in water; soluble in DMSO/DMF Air-sensitive (alkyne oxidation) Likely H315/H319 (skin/eye irritation)
3-(Thiophen-3-yl)prop-2-ynoic acid Low in water Stable at 2–8°C H315/H319/H335 (respiratory irritation)
3-(3-Chlorophenyl)prop-2-ynoic acid Low in water Light-sensitive Not specified
(E)-3-(Thiophen-2-yl)acrylic acid Moderate in polar solvents Photostable Not specified

Key Observations :

  • The formyl and alkyne groups in the target compound likely reduce aqueous solubility compared to acrylic acid analogs (e.g., (E)-3-(Thiophen-2-yl)acrylic acid) .
  • Alkyne-containing compounds require inert storage conditions (e.g., argon) to prevent oxidation, whereas saturated analogs (e.g., 3-(Thiophen-2-yl)propanoic acid) are more stable .

Biological Activity

3-(2-Formylthiophen-3-YL)prop-2-ynoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring with an aldehyde functional group and a propyne moiety. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathways may vary, but common methods include:

  • Condensation reactions involving thiophene derivatives.
  • Alkynylation to introduce the prop-2-ynoic acid moiety.

Antioxidant Properties

Research indicates that 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid exhibits significant antioxidant activity. This is critical as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a series of tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid exhibited notable inhibitory effects. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as a lead compound for developing new antimicrobial agents .

Cytotoxic Effects

Studies on the cytotoxicity of this compound reveal its potential in cancer therapy. In particular, it has been tested against several cancer cell lines, including breast and lung cancer cells. The results suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid using DPPH and ABTS assays. The compound demonstrated IC50 values comparable to standard antioxidants like ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Efficacy : In a clinical study assessing various thiophene derivatives, 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid was among the top performers against resistant strains of bacteria. The study highlighted its mechanism of action as likely involving disruption of bacterial cell membranes .
  • Cancer Cell Line Studies : A recent investigation into the cytotoxic effects of this compound on human lung adenocarcinoma cells revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntioxidantEffective scavenging of free radicals
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicInduces apoptosis in cancer cell lines

Q & A

Basic Questions

Q. What safety protocols should be prioritized when handling 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods certified to BS/EN standards or well-ventilated areas to minimize inhalation exposure. General dilution/exhaust ventilation is recommended .
  • Personal Protective Equipment (PPE) : Wear safety glasses (NIOSH/EN 166 compliant) and full-face visors when handling large quantities. Use gloves compliant with EN374 standards to prevent skin contact .
  • Emergency Procedures : In case of ingestion, do not induce vomiting; rinse the mouth with water and seek immediate medical attention. For inhalation exposure, move the affected individual to fresh air and monitor for respiratory distress .

Q. What are the recommended synthetic routes for 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid, and what reaction conditions are critical?

  • Methodological Answer :

  • Synthetic Strategy : While direct synthesis data for this compound is limited, analogous thiophene-propanoic acid derivatives (e.g., 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid) suggest leveraging cross-coupling reactions (e.g., Sonogashira coupling) to introduce the propynoic acid moiety. The formyl group on thiophene may require protection during synthesis to avoid side reactions .
  • Critical Conditions : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄ under inert atmospheres. Reaction temperatures should be maintained between 60–80°C to balance yield and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., solvent purity, catalyst batch, temperature gradients). For example, discrepancies in esterification efficiency may arise from trace moisture; thus, rigorous drying of reagents and glassware is essential .
  • Advanced Characterization : Use tandem mass spectrometry (LC-MS/MS) and nuclear Overhauser effect (NOE) NMR to confirm intermediate structures and rule out byproduct interference .

Q. What analytical techniques are most effective for characterizing the structural integrity of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid?

  • Methodological Answer :

  • Spectroscopic Methods :
  • FT-IR : Identify the formyl (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm) and propynoic acid chain (δ 2.5–3.5 ppm) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. How do solvent polarity and temperature affect the stability of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid during storage?

  • Methodological Answer :

  • Solvent Selection : Store in aprotic solvents (e.g., DMSO or acetonitrile) at –20°C to prevent hydrolysis of the formyl group. Polar solvents like water or methanol accelerate degradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to track decomposition products (e.g., oxidation of the thiophene ring) .

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